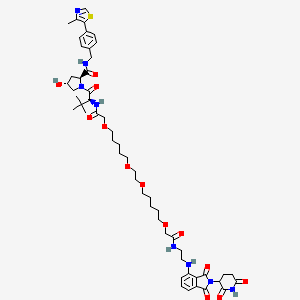
PROTAC CRBN Degrader-1
Vue d'ensemble
Description
PROTAC CRBN Dégradeur-1 est un composé chimère de ciblage de la protéolyse (PROTAC) conçu pour dégrader des protéines spécifiques en les recrutant vers le système ubiquitine-protéasome. Ce composé est composé d'un groupe de liaison au ligand de la céréblon, d'un lieur et d'un groupe de liaison à von Hippel-Lindau .
Mécanisme D'action
Target of Action
PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that targets the protein cereblon (CRBN) for degradation . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system (UPS), a cellular process responsible for protein degradation . The primary role of CRBN is to recognize and bind to specific proteins, marking them for degradation .
Mode of Action
The mechanism of action of this compound involves the formation of a ternary complex between the target protein, the degrader, and an E3 ligase component . This complex formation results in the ubiquitination of the target protein, marking it for degradation by the UPS . The PROTAC molecule consists of a ligand that recruits and binds to CRBN, a linker, and another ligand that binds to the target protein for degradation . The simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein and its subsequent degradation by the UPS .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are damaged, unfolded, and useless . The ubiquitin molecule is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reactions involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .
Pharmacokinetics
Some PROTAC molecules have been reported to be orally bioavailable and demonstrate superior degradation and anti-tumor activity compared to traditional inhibitors . They can be administered effectively at very low dosages, even with infrequent dosing .
Result of Action
The result of this compound action is the degradation of the target protein, CRBN. This degradation is achieved through the ubiquitin-proteasome system, leading to a decrease in the concentration of the target protein within the cell . The degradation of the target protein can have various molecular and cellular effects, depending on the specific role and function of the target protein.
Analyse Biochimique
Biochemical Properties
PROTAC CRBN Degrader-1 plays a significant role in biochemical reactions. It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein to form a ternary complex . This event-driven process results in the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS) .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating various cellular processes. For instance, it impacts cell signaling pathways by degrading specific proteins, thereby altering the signal transduction . It also affects gene expression and cellular metabolism by removing key regulatory proteins .
Molecular Mechanism
The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level by binding to both the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process involves enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of target proteins occurs rapidly after treatment . The product’s stability and degradation over time have been studied, and it has been found that the degradation effect can be sustained without re-dosing .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Subcellular Localization
The subcellular localization of a target protein can influence its amenability to PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs, suggesting that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated degradation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PROTAC CRBN Dégradeur-1 implique la conjugaison d'un ligand de la céréblon, d'un lieur et d'un ligand de von Hippel-Lindau. Le ligand de la céréblon est généralement dérivé de la thalidomide ou de ses analogues, tandis que le ligand de von Hippel-Lindau est synthétisé séparément. Le lieur, souvent un polyéthylène glycol ou une chaîne alkyle, est utilisé pour relier ces deux ligands .
Méthodes de production industrielle
La production industrielle de PROTAC CRBN Dégradeur-1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
PROTAC CRBN Dégradeur-1 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Impliquant le remplacement de groupes fonctionnels au sein de la molécule.
Réactions d'oxydation et de réduction : Modifiant l'état d'oxydation du composé.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions incluent :
DMSO (diméthylsulfoxyde) : Utilisé comme solvant pour dissoudre le composé.
PEG300 (polyéthylène glycol 300) : Utilisé comme cosolvant.
Tween-80 : Utilisé comme tensioactif pour améliorer la solubilité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions sont généralement les protéines cibles dégradées, qui sont ubiquitinées et ensuite dégradées par le protéasome .
Applications de la recherche scientifique
PROTAC CRBN Dégradeur-1 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les mécanismes de la dégradation ciblée des protéines.
Biologie : Employé dans des études cellulaires pour comprendre les interactions protéine-protéine et les voies de signalisation.
Médecine : Investigué pour son potentiel en thérapie anticancéreuse en dégradant les protéines oncogéniques.
Industrie : Utilisé dans la découverte et le développement de médicaments pour identifier de nouvelles cibles thérapeutiques .
Mécanisme d'action
PROTAC CRBN Dégradeur-1 exerce ses effets en formant un complexe ternaire avec la protéine cible et une ligase E3 ubiquitine, la céréblon. Ce complexe facilite l'ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. Le composé agit catalytiquement, ce qui signifie qu'il peut être recyclé pour dégrader plusieurs copies de la protéine cible .
Applications De Recherche Scientifique
PROTAC CRBN Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of targeted protein degradation.
Biology: Employed in cellular studies to understand protein-protein interactions and signaling pathways.
Medicine: Investigated for its potential in cancer therapy by degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify new therapeutic targets .
Comparaison Avec Des Composés Similaires
Composés similaires
ARV-110 : Un PROTAC ciblant le récepteur des androgènes pour le traitement du cancer de la prostate.
ARV-471 : Un PROTAC ciblant le récepteur des œstrogènes pour le traitement du cancer du sein.
DT-6 : Un PROTAC à base de CRBN conçu pour dégrader le TGF-β1
Unicité
PROTAC CRBN Dégradeur-1 est unique en raison de sa conception spécifique pour cibler la céréblon, ce qui le rend très efficace pour dégrader les protéines qui sont autrement difficiles à cibler avec des petites molécules conventionnelles. Sa capacité à être recyclé et à dégrader plusieurs copies de la protéine cible le distingue des inhibiteurs traditionnels .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


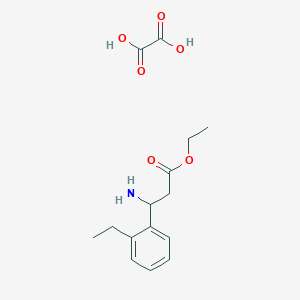
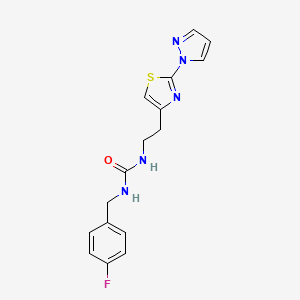
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
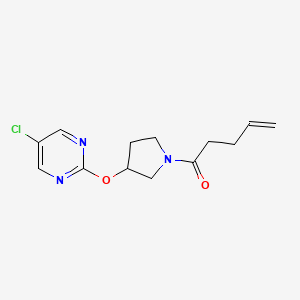
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
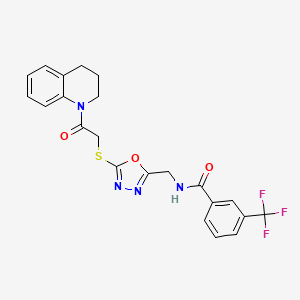
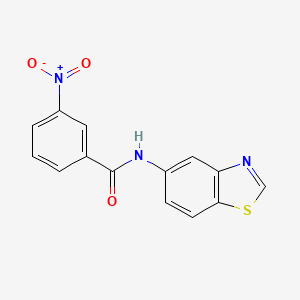

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
